2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group linked to an acetamide backbone and a tetrahydroquinazolinyl ethyl moiety substituted with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenylthio group may influence electronic properties and receptor binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3OS/c20-12-5-7-13(8-6-12)28-11-17(27)24-10-9-16-25-15-4-2-1-3-14(15)18(26-16)19(21,22)23/h5-8H,1-4,9-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVYQLVXQHEQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone-Based Thioacetamides
Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () share the quinazolinone core but differ in substituents. Key distinctions:
- Sulfamoylphenyl vs. Trifluoromethyl : Sulfamoyl groups improve water solubility and may enhance target affinity via hydrogen bonding, whereas the trifluoromethyl group in the target compound increases hydrophobicity and metabolic resistance .
- Melting Points: Quinazolinone derivatives in exhibit high melting points (251.5–315.5°C), likely due to hydrogen bonding and aromatic stacking. The target compound’s melting point is unspecified but may be lower due to reduced polarity from the trifluoromethyl group .
Thioether-Linked Acetamides with Heterocyclic Moieties
- Compound 4f (): Contains a fluorostyryl-indole-acetamide structure. Unlike the target compound, it lacks a quinazolinyl group but shares the 4-fluorophenyl motif.
- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs feature benzothiazole instead of quinazolinyl groups.
Anti-Inflammatory and Analgesic Acetamides
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Demonstrates anti-inflammatory activity surpassing Diclofenac. The target compound’s tetrahydroquinazolinyl group and trifluoromethyl substitution could similarly modulate cyclooxygenase (COX) or lipoxygenase pathways, though empirical validation is needed .
- Anti-exudative acetamides (): Derivatives with triazole-thioacetamide structures show dose-dependent efficacy comparable to Diclofenac. The target compound’s 4-fluorophenylthio group may similarly attenuate inflammatory mediators like histamine or prostaglandins .
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